Cas no 29395-08-2 (6-(4-methoxyphenyl)-6-oxo-hexanenitrile)

6-(4-methoxyphenyl)-6-oxo-hexanenitrile 化学的及び物理的性質
名前と識別子
-
- 6-(4-methoxyphenyl)-6-oxo-hexanenitrile
- LogP
- 6-(4-METHOXYPHENYL)-6-OXOHEXANENITRILE
- MFCD07700106
- Benzenehexanenitrile, 4-methoxy-epsilon-oxo-
- 29395-08-2
- MS-20925
- DTXSID20645194
- AKOS016022583
-
- MDL: MFCD07700106
- インチ: InChI=1S/C13H15NO2/c1-16-12-8-6-11(7-9-12)13(15)5-3-2-4-10-14/h6-9H,2-5H2,1H3
- InChIKey: BMKMHMPWYIQLKG-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=C(C=C1)C(=O)CCCCC#N
計算された属性
- せいみつぶんしりょう: 217.11000
- どういたいしつりょう: 217.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 258
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 50.1Ų
じっけんとくせい
- PSA: 50.09000
- LogP: 2.96188
6-(4-methoxyphenyl)-6-oxo-hexanenitrile セキュリティ情報
6-(4-methoxyphenyl)-6-oxo-hexanenitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
6-(4-methoxyphenyl)-6-oxo-hexanenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 206960-2g |
6-(4-methoxyphenyl)-6-oxohexanenitrile |
29395-08-2 | 97% | 2g |
£424.00 | 2022-02-28 | |
abcr | AB366984-2 g |
6-(4-Methoxyphenyl)-6-oxohexanenitrile, 97%; . |
29395-08-2 | 97% | 2g |
€748.70 | 2023-04-26 | |
abcr | AB366984-1g |
6-(4-Methoxyphenyl)-6-oxohexanenitrile, 97%; . |
29395-08-2 | 97% | 1g |
€469.20 | 2025-03-19 | |
Ambeed | A325158-1g |
6-(4-Methoxyphenyl)-6-oxohexanenitrile |
29395-08-2 | 95+% | 1g |
$196.0 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652884-5g |
6-(4-Methoxyphenyl)-6-oxohexanenitrile |
29395-08-2 | 98% | 5g |
¥10437.00 | 2024-08-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652884-2g |
6-(4-Methoxyphenyl)-6-oxohexanenitrile |
29395-08-2 | 98% | 2g |
¥4846.00 | 2024-08-03 | |
abcr | AB366984-1 g |
6-(4-Methoxyphenyl)-6-oxohexanenitrile, 97%; . |
29395-08-2 | 97% | 1g |
€469.80 | 2023-04-26 | |
Key Organics Ltd | MS-20925-1G |
6-(4-Methoxyphenyl)-6-oxohexanenitrile |
29395-08-2 | >95% | 1g |
£275.00 | 2025-02-08 | |
Fluorochem | 206960-1g |
6-(4-methoxyphenyl)-6-oxohexanenitrile |
29395-08-2 | 97% | 1g |
£249.00 | 2022-02-28 | |
Fluorochem | 206960-5g |
6-(4-methoxyphenyl)-6-oxohexanenitrile |
29395-08-2 | 97% | 5g |
£730.00 | 2022-02-28 |
6-(4-methoxyphenyl)-6-oxo-hexanenitrile 関連文献
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
6-(4-methoxyphenyl)-6-oxo-hexanenitrileに関する追加情報
6-(4-Methoxyphenyl)-6-Oxo-Hexanenitrile: A Comprehensive Overview
6-(4-Methoxyphenyl)-6-Oxo-Hexanenitrile, also known by its CAS registry number CAS No. 29395-08-2, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with the molecular formula C12H14NO3, is characterized by its unique structure that combines a phenyl group with a nitrile functionality, making it a versatile building block for various applications.
The structure of 6-(4-Methoxyphenyl)-6-Oxo-Hexanenitrile consists of a hexane chain with a ketone group at the sixth position and a nitrile group at the terminal end. The phenyl ring is substituted with a methoxy group at the para position, which introduces electronic effects that can influence the compound's reactivity and solubility properties. This combination of functional groups makes it an attractive candidate for use in polymer synthesis, drug delivery systems, and as an intermediate in organic synthesis.
Recent studies have highlighted the potential of CAS No. 29395-08-2 in the development of advanced materials. For instance, researchers have explored its use as a monomer in the synthesis of polyurethanes, where its nitrile group can participate in step-growth polymerization reactions. The presence of the methoxyphenyl group enhances the thermal stability and mechanical properties of the resulting polymers, making them suitable for high-performance applications in aerospace and automotive industries.
In addition to its role in polymer chemistry, 6-(4-Methoxyphenyl)-6-Oxo-Hexanenitrile has shown promise in medicinal chemistry. Its ability to act as a bioisostere for certain pharmacophores has led to its investigation as a lead compound in drug discovery programs targeting various diseases, including cancer and neurodegenerative disorders. The ketone and nitrile groups provide opportunities for further functionalization, enabling the creation of libraries of compounds with diverse biological activities.
The synthesis of CAS No. 29395-08-2 typically involves multi-step organic reactions, often utilizing methods such as nucleophilic acyl substitution and Friedel-Crafts alkylation. Recent advancements in catalytic processes have improved the efficiency and selectivity of these reactions, reducing production costs and minimizing environmental impact. These developments have made large-scale production of this compound more feasible, facilitating its broader application across industries.
From an environmental perspective, the biodegradability and toxicity profile of 6-(4-Methoxyphenyl)-6-Oxo-Hexanenitrile are critical considerations for its industrial use. Studies indicate that under aerobic conditions, this compound undergoes microbial degradation through oxidative pathways, though its persistence in aquatic environments remains an area requiring further investigation. Regulatory bodies are increasingly emphasizing green chemistry principles, prompting researchers to explore more sustainable methods for its synthesis and application.
In conclusion, CAS No. 29395-08-2, or 6-(4-Methoxyphenyl)-6-Oxo-Hexanenitrile, stands out as a multifaceted compound with diverse applications across various scientific domains. Its unique structure, coupled with recent advancements in synthetic methodologies and material science applications, underscores its importance as both a research tool and an industrial material. As ongoing research continues to uncover new potential uses for this compound, it is poised to play an even greater role in shaping future innovations across multiple sectors.
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